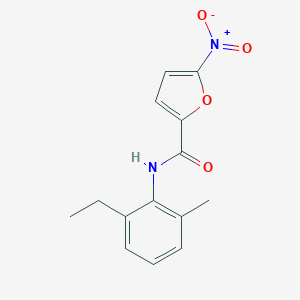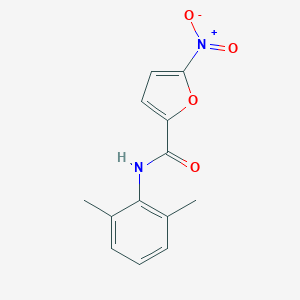![molecular formula C26H23N3O2 B251988 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as PAC-1 and has been shown to have promising anti-cancer properties.
Aplicaciones Científicas De Investigación
PAC-1 has been shown to have potential applications in cancer research. Specifically, it has been found to induce apoptosis in cancer cells through the activation of procaspase-3. This mechanism of action has been studied in various types of cancer cells, including glioblastoma, melanoma, and leukemia. Additionally, PAC-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Mecanismo De Acción
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is a pro-apoptotic protein. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of the caspase cascade and subsequent apoptosis. This mechanism has been studied extensively in cancer cells and has been shown to be specific to cancer cells, sparing normal cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have specific effects on cancer cells, inducing apoptosis and sensitizing them to chemotherapy and radiation therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PAC-1 is its specificity to cancer cells, making it a potentially targeted therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, one limitation of PAC-1 is its low yield in synthesis, which can make it difficult to obtain large quantities for research purposes.
Direcciones Futuras
There are several future directions for research involving PAC-1. One area of interest is the development of more efficient synthesis methods to increase the yield of PAC-1. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its effects on normal cells. Furthermore, the potential applications of PAC-1 in combination with other therapies, such as immunotherapy, should be explored. Finally, the potential use of PAC-1 in clinical trials for cancer treatment should be investigated.
Conclusion:
In conclusion, 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide, or PAC-1, is a chemical compound with potential applications in cancer research. Its mechanism of action involves the activation of procaspase-3, leading to the initiation of the caspase cascade and subsequent apoptosis. PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1 and its potential applications in clinical trials.
Métodos De Síntesis
The synthesis of PAC-1 involves a multi-step process that begins with the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-N-phenylacetamide to produce PAC-1. The yield of this reaction is typically around 50%.
Propiedades
Fórmula molecular |
C26H23N3O2 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-phenyl-N-[2-[(2-phenylacetyl)amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O2/c30-25(17-19-9-3-1-4-10-19)27-15-16-28-26(31)22-18-24(20-11-5-2-6-12-20)29-23-14-8-7-13-21(22)23/h1-14,18H,15-17H2,(H,27,30)(H,28,31) |
Clave InChI |
JEVBZQRUBGOXGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)